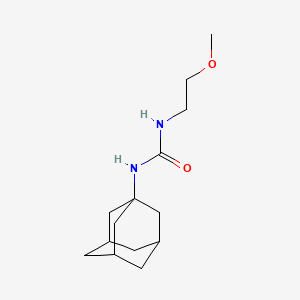![molecular formula C19H22N2O2S B4890113 4-butoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B4890113.png)
4-butoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-butoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide, also known as BMTB, is a chemical compound that has gained significant attention in scientific research due to its potential applications as a therapeutic agent. BMTB belongs to the class of carbonic anhydrase inhibitors (CAIs), which are compounds that inhibit the activity of carbonic anhydrase enzymes.
Aplicaciones Científicas De Investigación
4-butoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide has been studied extensively for its potential applications in various fields of scientific research. One of the most promising applications of 4-butoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide is in the treatment of glaucoma, a group of eye diseases that can cause vision loss and blindness. 4-butoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide has been shown to effectively reduce intraocular pressure, which is a major risk factor for glaucoma. In addition, 4-butoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide has been found to have anti-inflammatory and antioxidant properties, which may help to protect the optic nerve from damage.
4-butoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide has also been studied for its potential applications in cancer research. Carbonic anhydrase enzymes are overexpressed in many types of cancer cells, and their inhibition by CAIs such as 4-butoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide can lead to the suppression of tumor growth and metastasis. 4-butoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide has been shown to be effective against various types of cancer cells, including breast cancer, lung cancer, and colon cancer.
Mecanismo De Acción
4-butoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide exerts its pharmacological effects by inhibiting the activity of carbonic anhydrase enzymes, which are involved in the regulation of acid-base balance in the body. Carbonic anhydrase enzymes catalyze the reversible reaction between carbon dioxide and water to form bicarbonate and protons. By inhibiting this reaction, 4-butoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide reduces the production of bicarbonate and protons, which in turn reduces intraocular pressure and suppresses tumor growth.
Biochemical and Physiological Effects:
4-butoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide has been shown to have a number of biochemical and physiological effects in various experimental models. In addition to its effects on carbonic anhydrase enzymes, 4-butoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide has been found to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects. 4-butoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide has also been shown to increase the levels of certain neurotransmitters in the brain, which may have implications for its use in the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-butoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide is its specificity for carbonic anhydrase enzymes, which makes it a useful tool for studying the role of these enzymes in various biological processes. However, 4-butoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide has some limitations for lab experiments. For example, its low solubility in water can make it difficult to administer in vivo. In addition, its effects on other enzymes and biological processes are not well understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are many potential future directions for research on 4-butoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide. One area of interest is the development of more efficient synthesis methods for 4-butoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide and related compounds. Another area of interest is the exploration of 4-butoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide's potential applications in the treatment of other diseases, such as neurological disorders and metabolic diseases. Finally, further research is needed to better understand the biochemical and physiological effects of 4-butoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide and its mechanism of action, which may provide insights into its therapeutic potential.
Métodos De Síntesis
The synthesis of 4-butoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide involves the reaction of 4-butoxybenzoyl chloride with 3-methylphenylthiourea in the presence of a base such as sodium hydroxide. The resulting product is then treated with ammonium carbonate to yield 4-butoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide. The purity of the compound can be improved by recrystallization from a suitable solvent.
Propiedades
IUPAC Name |
4-butoxy-N-[(3-methylphenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S/c1-3-4-12-23-17-10-8-15(9-11-17)18(22)21-19(24)20-16-7-5-6-14(2)13-16/h5-11,13H,3-4,12H2,1-2H3,(H2,20,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWWBBNCYIBMBFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butoxy-N-[(3-methylphenyl)carbamothioyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R*,5S*)-6-({5-[(2,4-difluorophenoxy)methyl]-3-isoxazolyl}carbonyl)-6-azabicyclo[3.2.1]octane](/img/structure/B4890030.png)

![1-butyl-5-[4-(dimethylamino)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4890045.png)


![methyl 2-{[({[2-(4-morpholinyl)-3-pyridinyl]methyl}amino)carbonyl]amino}benzoate](/img/structure/B4890072.png)


![ethyl 3-(3-methoxybenzyl)-1-[(5-methyl-3-isoxazolyl)carbonyl]-3-piperidinecarboxylate](/img/structure/B4890097.png)

![(3aS*,6aR*)-3-[2-(4-fluorophenyl)ethyl]-5-methylhexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B4890126.png)

![5-{[5-(4-chloro-3-nitrophenyl)-2-furyl]methylene}-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4890134.png)
![1-methyl-5-[1-(1-naphthylamino)ethylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4890141.png)